4-Methylisoxazole-5-carboxylic acid is a heterocyclic carboxylic acid containing both an isoxazole ring and a carboxylic acid functional group. It serves as a key building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other biologically active compounds. Its derivatives often exhibit biological activities like anti-inflammatory, antibacterial, and antitumor effects. [, , , , ]
The compound can be derived from various synthetic pathways, often involving the modification of existing isoxazole derivatives. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings.
4-Methylisoxazole-5-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen and oxygen in its ring structure. It falls under the category of carboxylic acids, which are characterized by the presence of a carboxyl group (-COOH).
The synthesis of 4-methylisoxazole-5-carboxylic acid typically involves several steps, including the formation of an isoxazole ring followed by carboxylation. Notable methods include:
The molecular formula for 4-methylisoxazole-5-carboxylic acid is with a molecular weight of approximately 127.10 g/mol. The structure features a methyl group at the 4-position and a carboxylic acid group at the 5-position of the isoxazole ring.
4-Methylisoxazole-5-carboxylic acid can participate in various chemical reactions, including:
The reaction conditions (e.g., temperature, solvent choice) significantly affect yields and selectivity. For instance, using strong acids for hydrolysis can lead to higher conversion rates.
The mechanism of action for compounds like 4-methylisoxazole-5-carboxylic acid often involves interactions at the molecular level with biological targets. These interactions may modulate enzyme activity or influence cellular signaling pathways.
Research indicates that derivatives of this compound exhibit potential biological activities, including anti-inflammatory and immunosuppressive properties, making them candidates for therapeutic applications.
4-Methylisoxazole-5-carboxylic acid finds applications in:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, particularly within pharmaceutical development.
Isoxazole derivatives emerged as pharmacologically significant scaffolds in the mid-20th century, with 5-methylisoxazole-4-carboxylic acid gaining prominence as a versatile synthetic intermediate. This heterocyclic compound features a five-membered ring containing adjacent oxygen and nitrogen atoms, with characteristic carboxylic acid functionality at the 4-position and methyl substitution at C5. The molecule exhibits planar geometry stabilized by intramolecular C-H···O interactions, as confirmed by X-ray crystallography studies revealing its orthorhombic crystal system (space group Pnma) with unit cell parameters a = 7.2540 Å, b = 6.4700 Å, c = 12.273 Å [1]. These structural attributes facilitate extensive hydrogen bonding networks, with strong intermolecular O-H···N bonds forming linear chains along the [100] direction and weaker C-H···O interactions between chains, contributing to stable crystal packing [1].
The synthetic accessibility of this compound enabled its rapid adoption in drug discovery programs. Early synthetic routes involved refluxing ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydroxylamine hydrochloride and sodium acetate trihydrate in ethanol, followed by acid hydrolysis of the resulting ester [1]. Modern optimized procedures achieve yields exceeding 80% through regioselective cyclization at low temperatures (-10°C to 0°C) using hydroxylamine sulfate instead of hydrochloride, significantly reducing isomeric impurities [5]. The compound typically presents as white to light yellow crystalline powder with a melting point range of 145–149°C and recommended storage at temperatures below 15°C to maintain stability [3].
Table 1: Physicochemical Properties of 4-Methylisoxazole-5-carboxylic Acid
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₅NO₃ | [1] |
Molecular Weight | 127.10 g/mol | [3] |
Melting Point | 145–149°C | [3] |
Crystal System | Orthorhombic | [1] |
Space Group | Pnma | [1] |
Recommended Storage | <15°C (cool, dark place) | [3] |
HPLC Purity (Commercial) | >98.0% | [3] |
4-Methylisoxazole-5-carboxylic acid serves as the crucial precursor for synthesizing Leflunomide, an immunosuppressive DMARD approved for rheumatoid arthritis treatment. Its significance stems from the strategic positioning of reactive functional groups that enable efficient conversion to the active pharmaceutical ingredient. The carboxylic acid moiety undergoes activation to acyl chloride intermediates, which subsequently couple with 4-trifluoromethylaniline to form the final amide product [5]. Early synthetic routes faced challenges including diminished yields (30-40%) due to amide bond hydrolysis under basic conditions and formation of the problematic by-product 2-cyanoacetoacetic-1-(4'-trifluoromethyl)-anilide (CATA) [5].
A breakthrough came through process innovations employing reverse addition techniques at low temperatures. Instead of adding acid chloride to trifluoromethylaniline (TFMA) in base, TFMA-triethylamine mixtures are added dropwise to pre-formed 5-methylisoxazole-4-carbonyl chloride with vigorous stirring. This approach minimizes localized basified zones that promote CATA formation (reduced to <0.0006%) and preserves amide integrity, yielding Leflunomide with HPLC potency exceeding 99.8% [5]. The synthetic sequence demonstrating this compound's critical role involves:
Table 2: Synthetic Evolution of Leflunomide Manufacturing
Synthetic Approach | Key Advancement | Impurity Profile |
---|---|---|
Direct condensation (U.S. Patent 4,284,786) | Initial route using costly 4-trifluoromethylaniline | High CATA formation |
Acid chloride method (German Patent 634,286) | Thionyl chloride activation | CATA byproduct persistence |
Reverse addition technique (WO2003042193A1) | TFMA-triethylamine to acid chloride at low temp | CATA reduced to <0.0006% |
Hydroxylamine sulfate cyclization | Low-temperature regioselective cyclization | Isomers <0.1% |
The bioactivity of isoxazole derivatives exhibits marked sensitivity to substitution patterns, with 4-methylisoxazole-5-carboxylic acid demonstrating distinct pharmacological advantages over its isomers. Positional isomerism significantly influences electronic distribution, hydrogen-bonding capacity, and metabolic stability. Computational analyses reveal that shifting the methyl group from C5 to C4 alters steric accessibility of the carboxylic acid, modifying interactions with biological targets [6].
Regiochemical control during synthesis proves critical for optimizing therapeutic potential. The conventional approach using hydroxylamine hydrochloride for cyclization yields approximately 15-20% of the undesired isomer ethyl-3-methylisoxazole-4-carboxylate due to competitive attack of the nitrogen lone pair on carbonyl carbons versus ethoxymethylene carbons [5]. Substituting hydroxylamine sulfate at temperatures maintained between -20°C to 0°C enhances regioselectivity (>30:1) toward the 5-methyl isomer, as confirmed by HPLC analysis showing isomeric impurities below 0.1% [5]. This selectivity stems from kinetic control at low temperatures favoring attack on the less sterically hindered ethoxymethylene carbon.
The 5-methyl-4-carboxylic acid configuration specifically enables efficient conversion to Leflunomide while maintaining isoxazole ring stability during manufacturing. In contrast, 3-methyl isomers demonstrate reduced coupling efficiency and increased ring-opening susceptibility under acidic conditions. Analog studies reveal that replacing the carboxylic acid with ester or amide functionalities diminishes antirheumatic activity by over 90%, highlighting this group's essential role in forming the bioactive anilide structure [5]. Similarly, substituting the methyl group with bulkier alkyl chains (ethyl, propyl) reduces target binding affinity by 40-60%, indicating optimal steric compatibility at the C5 position [9].
Table 3: Bioactivity Comparison of Isoxazole Regioisomers and Derivatives
Compound | Structural Feature | Relative Bioactivity | Coupling Efficiency |
---|---|---|---|
5-Methylisoxazole-4-carboxylic acid | Methyl at C5, COOH at C4 | 100% (Reference) | 85-90% |
4-Methylisoxazole-5-carboxylic acid | Methyl at C4, COOH at C5 | <5% | 15-20% |
5-Ethylisoxazole-4-carboxylic acid | Ethyl at C5, COOH at C4 | 40-60% | 70-75% |
5-Methylisoxazole-4-carboxamide | Methyl at C5, CONH₂ at C4 | 8-10% | N/A |
Isoxazole-5-carboxylic acid | Unsubstituted ring, COOH at C5 | <2% | N/A |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1